molecular formula C12H10N2O2 B14312201 5-benzoyl-4-methyl-2(3H)-pyrimidinone CAS No. 113246-39-2

5-benzoyl-4-methyl-2(3H)-pyrimidinone

Cat. No.: B14312201
CAS No.: 113246-39-2
M. Wt: 214.22 g/mol
InChI Key: HKIKZYTVTYSZJX-UHFFFAOYSA-N
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Description

5-benzoyl-4-methyl-2(3H)-pyrimidinone is a heterocyclic compound that features a pyrimidinone core with a benzoyl and a methyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzoyl-4-methyl-2(3H)-pyrimidinone typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-2(3H)-pyrimidinone with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through crystallization and recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

5-benzoyl-4-methyl-2(3H)-pyrimidinone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-benzoyl-4-methyl-2(3H)-pyrimidinone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-benzoyl-4-methyl-2(3H)-pyrimidinone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways or interference with DNA replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-benzoyl-4-methyl-2(3H)-pyrimidinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzoyl group enhances its ability to interact with biological targets, making it a valuable compound for medicinal chemistry research .

Properties

CAS No.

113246-39-2

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

5-benzoyl-6-methyl-1H-pyrimidin-2-one

InChI

InChI=1S/C12H10N2O2/c1-8-10(7-13-12(16)14-8)11(15)9-5-3-2-4-6-9/h2-7H,1H3,(H,13,14,16)

InChI Key

HKIKZYTVTYSZJX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC(=O)N1)C(=O)C2=CC=CC=C2

Origin of Product

United States

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